Propranolol is a non-selective beta-adrenergic blocking agent widely used in the treatment of cardiovascular diseases. Its therapeutic effects are not limited to the cardiovascular system; it has also been found to be effective in treating infantile haemangiomas, a common vascular tumor in infancy12. The drug's ability to inhibit angiogenesis, the process through which new blood vessels form from pre-existing vessels, has opened up new therapeutic opportunities for its use in angiogenesis-dependent human diseases2. Additionally, propranolol's interactions with central serotonergic neurons and its effect on renin secretion suggest a broader spectrum of potential clinical applications47. The hydroxylated metabolites of propranolol, such as rac 7-Hydroxy Propranolol, have been synthesized to study the effect of hydroxyl position on biological activity, revealing that these metabolites retain beta-blocking and vasodilating activities9.
The synthesis of rac 7-Hydroxy Propranolol utilizes various approaches. One method involves the synthesis of propanolamine side chain deuterated derivatives of Propranolol and its metabolites, including 7-Hydroxy Propranolol. [] This method employs epichlorohydrin-d5 as a starting material and involves a multi-step reaction sequence including etherification, hydrolysis, and amine substitution reactions. Another approach utilizes 4-methoxy-1-naphthol and epichlorohydrin-d5 to achieve deuterium labeling. []
Research on rac 7-Hydroxy Propranolol focuses heavily on its formation through metabolic pathways involving Cytochrome P450 enzymes. [] Specifically, CYP2D6 plays a significant role in the ring-hydroxylation of Propranolol, leading to the formation of 7-Hydroxy Propranolol alongside other regioisomers. [] Glucuronidation, a major metabolic pathway, further modifies rac 7-Hydroxy Propranolol through the action of uridine 5’-diphospho-glucuronosyltransferases (UGTs). []
Propranolol has revolutionized the treatment of infantile haemangiomas (IHs), with evidence showing that it can stabilize the growth of IHs and lead to their involution, significantly shortening their natural course1. The drug's rapid action is particularly beneficial in cases where IHs cause complications such as dyspnoea, haemodynamic compromise, and ulceration1.
The anti-angiogenic properties of propranolol have implications for the treatment of diseases where excessive or abnormal angiogenesis is a problem, such as certain types of cancer and ocular diseases like diabetic retinopathy2. By inhibiting key steps in the angiogenic process, propranolol may serve as a therapeutic agent in these conditions2.
Propranolol's effects on central serotonergic neurons suggest a role in cardiovascular regulation, potentially offering a therapeutic approach for hypertension, especially when linked to central serotonergic pathways4. Its ability to inhibit renin secretion further supports its use in managing renin-dependent hypertensive diseases7.
The synthesis and study of hydroxylated propranolol metabolites, such as rac 7-Hydroxy Propranolol, have provided insights into the relationship between the drug's structure, its lipophilicity, and its pharmacological potency9. These studies are crucial for understanding how propranolol's metabolites may contribute to its overall therapeutic effects and could lead to the development of new beta-blockers with optimized properties9.
Propranolol's mechanism of action is multifaceted. It has been shown to inhibit the proliferation, migration, and differentiation of endothelial cells, which are key steps in neovascularization2. This inhibition is achieved through the induction of cell cycle arrest and the downregulation of cyclins and cyclin-dependent kinases, while upregulating CDK inhibitors2. Propranolol also suppresses angiogenesis by inhibiting the tyrosine phosphorylation of VEGF receptor-2, leading to decreased downstream signaling and secretion of matrix metalloproteinases2. In the central nervous system, propranolol decreases serotonergic activity, which may contribute to its antihypertensive effects4. Additionally, propranolol inhibits renin secretion, which is particularly effective in renin-dependent hypertensive diseases7. The drug's interaction with serotonergic neurons and its inhibition of prolyl hydroxylase activity in blood vessels further demonstrate its complex pharmacological profile45.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: